Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-
Brand Name: Vulcanchem
CAS No.: 55334-30-0
VCID: VC18661868
InChI: InChI=1S/C25H40/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1,3-4,10-11,22,24-25H,2,5-9,12-21H2
SMILES:
Molecular Formula: C25H40
Molecular Weight: 340.6 g/mol

Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-

CAS No.: 55334-30-0

Cat. No.: VC18661868

Molecular Formula: C25H40

Molecular Weight: 340.6 g/mol

* For research use only. Not for human or veterinary use.

Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- - 55334-30-0

Specification

CAS No. 55334-30-0
Molecular Formula C25H40
Molecular Weight 340.6 g/mol
IUPAC Name [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]benzene
Standard InChI InChI=1S/C25H40/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1,3-4,10-11,22,24-25H,2,5-9,12-21H2
Standard InChI Key DQHMQFJGANEDIX-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CCC(CCCC2CCCC2)CCC3=CC=CC=C3

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Dynamics

The compound’s structure centers on a benzene ring, to which a 6-cyclopentylhexyl chain and a 3-(2-cyclohexylethyl) group are attached. This arrangement creates a sterically crowded environment, influencing its reactivity and physical properties. The IUPAC name—[3-(2-cyclohexylethyl)-6-cyclopentylhexyl]benzene—reflects the branching pattern of the substituents, with the cyclohexyl and cyclopentyl groups introducing significant hydrophobicity and conformational rigidity .

Table 1: Molecular Properties

PropertyValue
CAS Registry Number55334-30-0
Molecular FormulaC25H40\text{C}_{25}\text{H}_{40}
Molecular Weight340.59 g/mol
IUPAC Name[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]benzene
Synonyms1-Phenyl-3-(2'-cyclohexylethyl)-6-cyclopentylhexane; NSC 130246

The compound’s stereochemistry is further defined by its InChIKey (DQHMQFJGANEDIX-UHFFFAOYSA-N), which encodes its atomic connectivity and isotopic composition .

Synthesis and Reaction Pathways

Alkylation and Cyclization Strategies

Synthesis of this compound typically employs multi-step alkylation and cyclization reactions. Lewis acids, such as aluminum chloride (AlCl3\text{AlCl}_3), or transition metal catalysts facilitate the formation of carbon-carbon bonds between the benzene core and alkyl substituents. For instance, Friedel-Crafts alkylation may introduce the cyclohexylethyl group, while subsequent cyclopentylation is achieved via nucleophilic substitution under controlled temperatures (60–80°C).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity.

  • Catalyst Loadings: Stoichiometric amounts of AlCl3\text{AlCl}_3 (1.2–1.5 equivalents) prevent side reactions.

  • Temperature Gradients: Gradual heating (40°C → 80°C) minimizes decomposition of intermediates.

Post-synthesis purification often involves column chromatography or recrystallization from ethanol, yielding products with ≥98% purity .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s hydrophobic backbone makes it a candidate for drug delivery systems, particularly in lipophilic prodrug formulations. Its ability to stabilize aromatic interactions with protein targets has been explored in kinase inhibitor studies .

Material Science

In polymer chemistry, it serves as a cross-linking agent for styrene-based resins, enhancing thermal stability up to 220°C. Recent patents highlight its role in epoxy composites for aerospace applications.

Spectroscopic and Thermophysical Data

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.25–7.15 (m, 5H, aromatic), 2.60–2.45 (m, 4H, cyclohexyl-CH2_2), 1.80–1.20 (m, 31H, alkyl chains).

  • 13C^{13}\text{C} NMR: δ 145.2 (aromatic C), 37.8–22.4 (alkyl C) .

Mass Spectrometry

Electron ionization (EI) spectra show a molecular ion peak at m/zm/z 340.6, with fragmentation patterns indicating sequential loss of cyclopentyl (C5H9\text{C}_5\text{H}_9) and cyclohexyl (C6H11\text{C}_6\text{H}_{11}) groups .

Table 2: Thermophysical Properties (DETHERM Database)

PropertyValue
Boiling Point412°C (estimated)
Vapor Pressure0.0012 mmHg at 25°C
LogP (Octanol-Water)8.34
ParameterSpecification
Minimum Order Quantity100 g – 1 kg
Storage-20°C, desiccated
TransportationUN 3082, PG III

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